molecular formula C15H20N6O2 B8177026 Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B8177026
M. Wt: 316.36 g/mol
InChI Key: MJYBYXZQUPJBHB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2,3-triazole core substituted at the 1-position with a 3-amino-4-(4-methylpiperazinyl)phenyl group and at the 4-position with a methyl carboxylate moiety.

Molecular Formula: C₁₅H₂₀N₆O₂
Molecular Weight: 316.36 g/mol
CAS Number: 2250024-95-2
Purity: ≥95% (HPLC)
Synthetic Relevance: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related "click" chemistry methods, similar to other triazole derivatives .

Properties

IUPAC Name

methyl 1-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-19-5-7-20(8-6-19)14-4-3-11(9-12(14)16)21-10-13(17-18-21)15(22)23-2/h3-4,9-10H,5-8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBYXZQUPJBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N3C=C(N=N3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Nitro-4-(4-methylpiperazin-1-yl)aniline

The synthesis begins with the introduction of the 4-methylpiperazinyl group onto a nitro-substituted aromatic ring. In a representative procedure:

  • Starting Material : 2-Fluoro-5-nitroaniline reacts with 1-methylpiperazine in dimethylformamide (DMF) at 100°C for 8 hours.

  • Catalyst : N,N-Diisopropylethylamine (DIPEA) facilitates nucleophilic substitution, replacing the fluorine atom with the piperazinyl group.

  • Yield : 53%, isolated as a yellow solid after recrystallization in acetonitrile.

Reduction of Nitro Group to Amine

The nitro group in 3-nitro-4-(4-methylpiperazin-1-yl)aniline is reduced to an amine using sodium dithionite (Na₂S₂O₄) under acidic conditions:

  • Conditions : Methanol/water (3:1), 60°C for 2 hours.

  • Yield : >90%, confirmed by ¹H NMR and LC-MS .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via click chemistry , a cornerstone of modern heterocyclic synthesis.

Synthesis of Azide Intermediate

  • Azide Formation : 3-Amino-4-(4-methylpiperazin-1-yl)aniline is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid, followed by treatment with sodium azide (NaN₃) to yield the corresponding aryl azide.

Cycloaddition with Methyl Propiolate

  • Reagents : The aryl azide reacts with methyl propiolate in the presence of CuI (10 mol%) and DIPEA in DMF at 0°C.

  • Reaction Time : 5 minutes, achieving >95% purity and 90–97% isolated yield.

  • Mechanism : The Cu(I) catalyst accelerates the [3+2] cycloaddition, regioselectively forming the 1,4-disubstituted triazole.

Optimization and Scalability

Solvent and Catalyst Screening

SolventCatalystTemperatureYield (%)Purity (%)
DMFCuI0°C9795
THFCuSO₄·5H₂ORT7888
MeOHCuBr40°C8590

Data aggregated from.

DMF with CuI emerged as optimal due to enhanced solubility of intermediates and superior catalytic activity.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted azides and copper residues.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, triazole-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, COOCH₃), 3.31–3.29 (m, 8H, piperazine-H), 2.60 (s, 3H, N-CH₃).

  • HRMS (ESI+) : m/z 316.36 [M+H]⁺, matching the molecular formula C₁₅H₂₀N₆O₂.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
CuAAC in DMFHigh yield (97%), short reaction time (5 min)Requires strict temperature control
Thermal CycloadditionNo metal catalystLower regioselectivity (60–70%)
Flow ChemistryScalable (>100 g)High equipment cost

Industrial-Scale Considerations

  • Cost Efficiency : CuI is preferred over CuSO₄/ascorbate systems due to lower catalyst loading (10 mol%).

  • Safety : Azide intermediates require handling in fume hoods due to explosivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, potentially leading to ring-opened products or reduced nitrogen functionalities.

    Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.

Major Products

The major products from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles, piperazines, and amino derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives, including methyl 1-[3-amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, research demonstrated that the compound effectively reduced tumor growth in xenograft models of human cancers .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Studies have reported that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neurological Applications

The compound's structural similarity to known neuroactive agents suggests its potential use in treating neurological disorders. Preliminary studies have indicated that it may have effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This makes it a candidate for further investigation in conditions such as depression and anxiety .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models showed a dose-dependent reduction in tumor size and weight. The compound was administered intraperitoneally in mice with established tumors, resulting in a significant decrease in tumor volume compared to controls (p < 0.05). Histological analysis revealed increased apoptosis within treated tumors .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various triazole derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used treatments, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of the target compound with analogous triazole derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
Target Compound
Methyl 1-[3-Amino-4-(4-methylpiperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
3-Amino-4-(4-methylpiperazinyl)phenyl, methyl carboxylate 316.36 Not reported Not reported Potential kinase inhibition; pharmaceutical R&D
Methyl 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (3p) 4-(Trifluoromethyl)phenyl 271.22 193–196 68 Agrochemical intermediates; hydrophobic moiety enhances stability
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl 271.23 Not reported Not reported USP-related compound; fluorinated analogs for CNS drug development
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate (3e) 3,5-di-tert-butylphenyl 341.43 Not reported 85 Bulky substituents for steric hindrance in catalysis/polymer applications
Methyl 1-(4-(heptyloxy)phenyl)-1H-1,2,3-triazole-4-carboxylate (3f) 4-Heptyloxyphenyl 333.40 Not reported 84 Amphiphilic properties for material science or surfactant design
1-(2,6-Dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-Dibenzhydryl-4-methylphenyl 529.62 Not reported High (exact %) High steric bulk for coordination chemistry or supramolecular assemblies

Key Differences and Implications

Substituent Effects: The methylpiperazinyl group in the target compound confers basicity and hydrogen-bonding capacity, distinguishing it from nonpolar analogs like 3p (trifluoromethyl) or 3e (tert-butyl) . Fluorinated derivatives (e.g., 2,6-difluorobenzyl) exhibit enhanced metabolic stability and blood-brain barrier penetration, making them suitable for CNS-targeted drugs . Long-chain alkyl/aryl groups (e.g., heptyloxy or dibenzhydryl) improve lipophilicity, relevant for material science or surfactant applications .

Synthetic Yields :

  • Yields for triazole derivatives vary widely (68–95%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis likely requires optimized copper catalysis or microwave-assisted methods to mitigate challenges posed by the methylpiperazinyl group .

Biological Activity: The 3-amino group on the phenyl ring in the target compound may enable interactions with biological targets (e.g., kinases or GPCRs), unlike non-amino-substituted analogs . Trifluoromethyl groups (as in 3p) are often used in agrochemicals for their resistance to enzymatic degradation .

Biological Activity

Methyl 1-[3-Amino-4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, also known as SY262788, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

  • Chemical Formula : C15H20N6O2
  • Molecular Weight : 316.36 g/mol
  • IUPAC Name : Methyl 1-[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate
  • Appearance : White to red solid

The compound's biological activity is primarily attributed to its interaction with various enzymatic pathways and receptor sites. Notably, compounds containing the 1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immune response regulation and cancer therapy .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar triazole compounds have shown effective inhibition against a range of bacterial strains including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy .

Anticancer Potential

The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by modulating signaling pathways related to cell survival and apoptosis. The specific mechanisms involve the downregulation of anti-apoptotic proteins and the activation of caspases in cancer cells .

Neuropharmacological Effects

Given its piperazine moiety, this compound may also exhibit neuropharmacological activities. Compounds with similar structures have been reported to act on serotonin receptors and exhibit anxiolytic effects .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectReference
IDO1 InhibitionPotent inhibitorAlexandre et al.
AntimicrobialEffective against E. coli, B. subtilisPMC article
AnticancerInhibits proliferation in cancer cellsIn vitro studies
NeuropharmacologicalPotential anxiolytic effectsSimilar compounds

Case Study: Inhibition of IDO1

In a study conducted by Alexandre et al., a library of compounds was screened for IDO1 inhibition. The results demonstrated that modifications to the triazole structure significantly enhanced inhibitory activity. The compound's ability to inhibit IDO1 suggests its potential utility in immuno-oncology therapies aimed at enhancing anti-tumor immunity .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives found that specific modifications could lead to enhanced activity against M. tuberculosis. Compounds similar to this compound were shown to have minimum inhibitory concentrations (MICs) ranging from 4 to 9 μM against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound, and how can computational methods reduce trial-and-error experimentation?

Answer:

  • Synthetic Route Design: Begin with modular synthesis of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the phenyl ring with 4-methylpiperazine and amine groups. Use orthogonal protecting groups (e.g., Boc for amines) to minimize side reactions .
  • Computational Optimization: Apply density functional theory (DFT) to model reaction pathways and identify transition-state barriers. Tools like Gaussian or ORCA can predict regioselectivity in triazole formation and guide solvent selection (e.g., DMF vs. THF) .
  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and response surface methodology (RSM) to optimize yield. This reduces experimental runs by 40–60% compared to one-factor-at-a-time approaches .

Advanced: How can contradictory bioactivity data across cell lines be systematically resolved for this compound?

Answer:

  • Mechanistic Profiling: Perform kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. Cross-validate with CRISPR-based gene knockout studies in discrepant cell lines to isolate pathway-specific interactions .
  • Metabolic Stability Analysis: Use LC-MS/MS to quantify intracellular concentrations in different cell models. Discrepancies may arise from variations in efflux pump (e.g., P-gp) activity or cytochrome P450 metabolism .
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) data to map context-dependent signaling networks. Bayesian statistical models can prioritize confounding variables (e.g., hypoxia, nutrient gradients) .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Chromatography: Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with dual UV (254 nm) and MS detection. Purity >95% is essential for pharmacological studies .
  • Spectroscopy: 1H/13C NMR (DMSO-d6) to confirm regiochemistry of the triazole ring and piperazine substitution. Key diagnostic signals: NH2 protons at δ 5.8–6.2 ppm, piperazine CH2 at δ 2.3–2.7 ppm .
  • Elemental Analysis: Validate empirical formula (C15H19N7O2) with ≤0.3% deviation from theoretical C/H/N ratios .

Advanced: How can quantum mechanics/molecular mechanics (QM/MM) models improve predictions of this compound’s binding to flexible protein targets?

Answer:

  • Hybrid QM/MM Setup: Use Amber or CHARMM for protein backbone mechanics, with DFT (B3LYP/6-31G*) for the ligand and active-site residues. This captures polarization effects in binding pockets (e.g., kinase ATP sites) .
  • Enhanced Sampling: Apply metadynamics or adaptive biasing force (ABF) methods to simulate conformational changes in loop regions (e.g., EGFR T790M mutant) over 100+ ns trajectories .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analog comparisons. ΔΔG errors <1 kcal/mol are achievable with GPU-accelerated FEP (e.g., Schrodinger FEP+) .

Basic: What safety protocols are essential when handling intermediates with reactive azide groups?

Answer:

  • Azide Handling: Conduct reactions in sealed vessels with blast shields. Avoid concentrated solutions (>1 M) and transition metals (risk of explosive HN3 formation). Quench excess azides with NaNO2/urea .
  • Waste Management: Neutralize azide-containing waste with 10% ceric ammonium nitrate in HNO3 before disposal. Monitor for residual azides using iodometric titration .

Advanced: How can statistical contradiction analysis resolve discrepancies in catalytic efficiency data across reaction scales?

Answer:

  • Scale-Dependent Kinetics: Use dimensionless Damköhler numbers to compare mass transfer limitations (e.g., microfluidic vs. batch reactors). CFD simulations (COMSOL) can model mixing inefficiencies in larger vessels .
  • Error Decomposition: Apply ANOVA to partition variance into instrumental (e.g., calorimetry drift), operational (catalyst aging), and intrinsic (solvent purity) factors. Taguchi methods prioritize critical parameters .
  • In Situ Monitoring: Implement PAT tools (ReactIR, Raman spectroscopy) to track intermediate concentrations in real time. Multivariate analysis (PLS regression) correlates process deviations with yield losses .

Basic: What in vitro assays are most informative for preliminary evaluation of anticancer activity?

Answer:

  • Cell Viability: MTT or CellTiter-Glo assays across NCI-60 cell lines. Prioritize panels with PI3K/AKT/mTOR pathway activation (e.g., MCF-7, PC-3) based on structural analogs .
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining. Combine with caspase-3/7 glo assays to confirm mechanism .
  • Migration/Invasion: Transwell assays with Matrigel coating for metastatic potential (e.g., MDA-MB-231 cells) .

Advanced: How can machine learning (ML) accelerate SAR studies for piperazine-modified triazole derivatives?

Answer:

  • Descriptor Generation: Use RDKit or PaDEL to compute 2D/3D molecular features (logP, topological polar surface area, etc.). Train random forest models on ChEMBL bioactivity data to predict IC50 trends .
  • Generative Chemistry: Apply reinforcement learning (REINVENT) to design novel analogs with optimized ADMET profiles. Prioritize scaffolds with QED >0.6 and SAscore <4 .
  • Transfer Learning: Fine-tune pretrained models (e.g., ChemBERTa) on proprietary kinase inhibition data to improve selectivity predictions for understudied targets .

Basic: What solvent systems are optimal for crystallization, and how can polymorphism risks be mitigated?

Answer:

  • Screening Protocol: Use Crystal16® or Polymorph Hunter for high-throughput solvent screening (e.g., ethanol/water, acetone/heptane). Aim for cooling crystallization at 0.1°C/min to favor stable Form I .
  • PAT Monitoring: In-line FBRM (focused beam reflectance measurement) detects particle size changes indicative of phase transitions. Adjust antisolvent addition rates dynamically .

Advanced: How can cross-disciplinary approaches (e.g., chemical biology + materials science) expand this compound’s utility?

Answer:

  • Bioconjugation: Click chemistry (DBCO-azide) to graft the triazole onto PEGylated nanoparticles for targeted drug delivery. Characterize loading efficiency via SEC-MALS .
  • MOF Integration: Coordinate the piperazine nitrogen with Zn2+ in ZIF-8 frameworks for controlled release. Validate porosity changes with BET surface area analysis .
  • Electrochemical Sensors: Functionalize carbon nanotubes with the compound via π-π stacking. Test dopamine detection limits (DPV) in neural probe applications .

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